Methyl 3-({3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate
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Overview
Description
Methyl 3-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Amidation reaction: The oxadiazole intermediate is then reacted with 3-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can target the oxadiazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydroxide.
Major Products
Oxidation: Products may include quinones or other oxidized aromatic derivatives.
Reduction: Reduced forms of the oxadiazole ring or the ester group.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Methyl 3-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 3-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Methyl 3-(chlorocarbonyl)benzoate
Uniqueness
Methyl 3-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamido}benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential as a versatile pharmacophore and material component.
Properties
Molecular Formula |
C19H16ClN3O4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl 3-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C19H16ClN3O4/c1-26-19(25)13-3-2-4-15(11-13)21-16(24)9-10-17-22-18(23-27-17)12-5-7-14(20)8-6-12/h2-8,11H,9-10H2,1H3,(H,21,24) |
InChI Key |
TWLQKUCYLWNFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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